GH-Releasing Potency: 2- to 3-Fold Superiority of Pralmorelin Over GHRP-6 in Rats and Humans
Pralmorelin (GHRP-2) demonstrates approximately 2- to 3-fold greater GH-releasing efficacy than its closest structural analog GHRP-6, establishing it as the most potent peptidyl GHRP identified to date. This potency advantage has been confirmed across both rat models and human subjects [1]. In rat studies, pralmorelin produced a two-fold to three-fold increase in GH release compared with GHRP-6 after intravenous administration [2]. Co-administration of GHRP-2 and GHRP-6 at maximal concentrations produced no further GH release than either alone, confirming they act via the same receptor but with GHRP-2 achieving higher intrinsic efficacy [3].
| Evidence Dimension | In vivo GH release potency (fold increase vs. comparator) |
|---|---|
| Target Compound Data | Pralmorelin: 2–3× higher GH release than GHRP-6 (rat i.v. model); classified as 'the most potent member of the family of GHRPs' |
| Comparator Or Baseline | GHRP-6: baseline comparator (original GHRP hexapeptide with D-Trp at position 2); GH release set as 1× reference |
| Quantified Difference | 2- to 3-fold greater GH release with pralmorelin vs. GHRP-6 across rats and humans |
| Conditions | Conscious rats, intravenous administration; also confirmed in human subjects; review of cross-species data (rat, calf, sheep, pig, human) |
Why This Matters
For researchers requiring maximal GH pulse amplitude from a single GHS-R1a agonist dose, pralmorelin provides the highest validated GH output among peptidyl GHRPs, directly reducing the dose required to achieve a target GH response.
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- [2] SciTech Reports. General Pharmacology of KP-102 (GHRP-2), a Potent Growth Hormone-Releasing Peptide [Smart Citation summary]. Citing: Furuta S et al. Arzneimittelforschung. 2004. doi:10.1055/s-0031-1297042. View Source
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